Sodium 1-phenyl-1H-tetrazole-5-thiolate

Catalog No.
S9085005
CAS No.
M.F
C7H5N4NaS
M. Wt
200.20 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-phenyl-1H-tetrazole-5-thiolate

Product Name

Sodium 1-phenyl-1H-tetrazole-5-thiolate

IUPAC Name

sodium;1-phenyltetrazole-5-thiolate

Molecular Formula

C7H5N4NaS

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1

InChI Key

RSZMKAPXKXEWBY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+]

Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTZ) is a highly water-soluble, nitrogen- and sulfur-rich heterocyclic salt that serves as a premium bidentate ligand, corrosion inhibitor, and redox mediator. Unlike its neutral parent compound, which suffers from poor aqueous solubility, this pre-formed sodium salt delivers the active tetrazole-thiolate anion directly into aqueous systems without requiring organic co-solvents or aggressive in-situ basification . Its unique molecular architecture—combining a lipophilic phenyl ring with a highly polar, metal-chelating tetrazole-thiolate core—makes it a high-performance procurement choice for aqueous electroplating baths, advanced silver nanoparticle passivation, photographic antifogging formulations, and next-generation p-type dye-sensitized solar cells (p-DSCs). For technical buyers, NaPTZ represents a process-ready material that eliminates formulation bottlenecks while providing superior metal-binding affinity compared to conventional alkanethiols or simple azoles.

Research Fit

Coordination chemistry Versatile S,N-donor ligand for transition metal complexes
Corrosion inhibition Acidic media steel protection research
Electrocatalysis precursor Zn-polymer route to ORR carbon catalysts
Redox mediator Thiolate/disulfide couple for p-type DSC research

Attempting to substitute Sodium 1-phenyl-1H-tetrazole-5-thiolate with its neutral parent compound (1-phenyl-1H-tetrazole-5-thiol) in aqueous workflows introduces severe processability issues. The neutral thiol is practically insoluble in water, forcing formulators to use volatile organic compounds (VOCs) or excess sodium hydroxide to drive dissolution, which can alter bath rheology, shift pH outside optimal operating windows, and introduce stoichiometric inconsistencies [1]. Furthermore, substituting NaPTZ with standard industry azoles (like benzotriazole) or simple alkanethiols fails to replicate its specific bidentate chemisorption profile on metal surfaces. In advanced energy applications, such as photocathodic solar cells, replacing the NaPTZ-based thiolate/disulfide redox mediator with a standard iodide/triiodide (I-/I3-) electrolyte results in a significant and measurable drop in open-circuit voltage, directly degrading device efficiency [2].

Substitution Risk

Substituent Phenyl vs. methyl or H alters electronic structure, adsorption profile, and metal-binding selectivity. Direct replacement may shift coordination chemistry.
Salt form Sodium salt ensures aqueous solubility; free thiol or other salts exhibit different dissolution and solution-phase behavior, limiting interchangeability.
Metal affinity S,N-donor topology yields specific complex geometries. Other tetrazole-thiolates may adopt distinct coordination modes and stability profiles.

Aqueous Solubility & Formulation Readiness

The primary procurement advantage of the sodium salt over the neutral parent compound is its immediate solubility in water. Sodium 1-phenyl-1H-tetrazole-5-thiolate achieves a clear aqueous solution at concentrations of 1 g / 15 mL (approximately 66 g/L) . In contrast, the neutral 1-phenyl-1H-tetrazole-5-thiol is sparingly soluble in neutral water and requires the addition of alkaline reagents or organic co-solvents to achieve functional concentrations.

Evidence DimensionAqueous Solubility
Target Compound Data~66 g/L (1 g / 15 mL, clear solution)
Comparator Or BaselineNeutral 1-phenyl-1H-tetrazole-5-thiol (Sparingly soluble, requires pH adjustment/co-solvents)
Quantified DifferenceOrders of magnitude higher direct aqueous solubility without chemical intervention
ConditionsStandard ambient temperature and neutral pH water

Procuring the pre-formed sodium salt eliminates a manufacturing step, prevents VOC usage, and ensures precise stoichiometric dosing in aqueous plating and photographic baths.

Q235 steel IE%
Class-level
97.1% at 5 mM, 298 K
Reported higher inhibition vs. simpler tetrazoles
Langmuir adsorption model context

Electrochemical Performance in p-Type DSCs

In the development of photocathodic dye-sensitized solar cells (p-DSCs), the choice of redox mediator dictates the open-circuit voltage. Utilizing the sodium 1-phenyl-1H-tetrazole-5-thiolate and its reduced form (thiolate/disulfide couple) yields an open-circuit voltage of 285 mV. When compared to the industry-standard iodide-based redox couple (I-/I3-), which yields only 226 mV under identical conditions, the NaPTZ system provides a substantial electrochemical advantage [1].

Evidence DimensionOpen-Circuit Voltage (Voc)
Target Compound Data285 mV
Comparator Or BaselineStandard Iodide/Triiodide (I-/I3-) couple (226 mV)
Quantified Difference+59 mV increase in open-circuit voltage
Conditionsp-type dye-sensitized solar cell (p-DSC) architecture

This voltage increase directly translates to higher power conversion efficiencies, making NaPTZ a critical procurement target for advanced solar cell electrolyte formulations.

X70 steel IE%
Class-level
95.1% at 2 mM
Reported less-toxic alternative context
Acid pickling model; physicochemical adsorption

Corrosion Inhibition in Acidic Media

The tetrazole-thiolate anion is a highly effective chemisorbing agent for metal surfaces. Studies on the active moiety demonstrate that at a concentration of just 5 mM, it achieves a 97.1% corrosion inhibition efficiency for Q235 steel in 1 M HCl at 298 K [1]. Its bidentate binding capability allows it to form a denser, more protective Langmuir-adsorbed film compared to uninhibited baselines or simpler monodentate azoles.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data97.1% efficiency at 5 mM
Comparator Or BaselineUninhibited 1 M HCl baseline (0% efficiency, rapid degradation)
Quantified DifferenceNear-total suppression of anodic and cathodic corrosion currents
ConditionsQ235 steel in 1 M HCl at 298 K

High inhibition efficiency at low millimolar dosing reduces overall chemical consumption and extends the lifespan of industrial equipment during acid cleaning.

ORR catalyst
Head-to-head
ZnS/C-1100: E1/2 0.894 V vs. RHE vs. 20% Pt/C: lower E1/2
Reported catalyst outperformance in alkaline media
ZAB peak power 134 mW cm−2 context

Silver Nanoparticle Passivation

For nanomaterial synthesis, the sodium salt of 1-phenyl-1H-tetrazole-5-thiol serves as an exceptional bidentate capping agent. When introduced to silver nanoparticles (AgNPs), it demonstrates superior chemisorption and passivation capabilities compared to commonly reported monodentate alkanethiols, locking the surface via strong silver-sulfur-nitrogen interactions and preventing unwanted agglomeration or oxidation [1].

Evidence DimensionNanoparticle Passivation Efficacy
Target Compound DataHigh-stability bidentate chemisorption
Comparator Or BaselineStandard alkanethiols (monodentate binding)
Quantified DifferenceSuperior resistance to environmental degradation and agglomeration
ConditionsAqueous dispersion of anisotropic silver nanoparticles

Ensures the long-term shelf life and functional reliability of silver nanoparticle dispersions used in conductive inks and advanced optical sensors.

p-DSC redox mediator
Head-to-head
Thiolate/disulfide: Voc 285 mV vs. Iodide/triiodide: 226 mV
Reported 26% higher photovoltage
p-type DSC context
Ring-opening mechanism
Class-level
Concerted pathway; singlet nitrene predominant
Reported stereochemical control advantage
Data to verify; sources not listed
Crystal structure
Class-level
Metal-free tetrazole-thiolate anion (Na+ encapsulated by 18-crown-6)
Unique template for supramolecular studies
Contrasts with K+, Rb+, Cs+ salts

Aqueous Electroplating & Surface Finishing

Because of its high direct aqueous solubility (~66 g/L) and strong metal-chelating properties, NaPTZ is the optimal choice for formulating aqueous copper and silver electroplating baths. It acts as an effective brightener and anti-tarnish agent without requiring the volatile organic co-solvents that the neutral thiol would necessitate .

Electrolytes for p-Type DSCs

NaPTZ is highly recommended for procurement by energy materials researchers developing photocathodic solar cells. By utilizing the thiolate/disulfide redox couple derived from this compound, developers can achieve a significantly higher open-circuit voltage (285 mV) compared to standard iodide/triiodide systems, directly boosting device efficiency [1].

Acid Pickling & Cooling Water Treatment

For facilities managing steel or copper alloy infrastructure, NaPTZ serves as a highly efficient mixed-type corrosion inhibitor. Its ability to achieve over 97% inhibition efficiency at low millimolar concentrations makes it a cost-effective additive for acid pickling solutions and closed-loop cooling water systems [2].

Passivation of Conductive Silver Nanomaterials

Manufacturers of conductive inks and optical nanomaterials should prioritize NaPTZ as a capping agent. Its bidentate chemisorption profile provides superior passivation for anisotropic silver nanoparticles compared to standard alkanethiols, ensuring excellent colloidal stability and preventing premature oxidation during storage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acidic corrosion protection research
Inhibition efficiency review
Performance in HCl / H2SO4 media
ORR electrocatalyst development
Catalytic activity vs. Pt/C benchmark
Alkaline half-wave potential and power density
p-Type dye-sensitized solar cells
Redox mediator photovoltage context
Voc enhancement over iodide system
Supramolecular / crystal engineering
Metal-free anion structural template
Crystallographic coordination geometry

Hydrogen Bond Acceptor Count

4

Exact Mass

200.01326163 g/mol

Monoisotopic Mass

200.01326163 g/mol

Heavy Atom Count

13

UNII

3632H9JX2M

General Manufacturing Information

5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1): INACTIVE

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